molecular formula C28H28N4O3 B125200 5-N-Acetylardeemin CAS No. 148441-26-3

5-N-Acetylardeemin

Cat. No. B125200
CAS RN: 148441-26-3
M. Wt: 468.5 g/mol
InChI Key: XTLQWSBGQKPGCF-YWDSKPHESA-N
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Description

5-N-Acetylardeemin is a heterocyclic compound isolated from Aspergillus fischeri var. brasiliensis AB 1826 M-35 . It is known to enhance the cytotoxicity of the antineoplastic drug vincristine to multi-drug resistant human tumor cells .


Synthesis Analysis

The synthesis of 5-N-Acetylardeemin involves complex chemical reactions. A detailed study on the synthesis of 5-N-Acetylardeemin and related compounds can be found in the literature .


Molecular Structure Analysis

The molecular formula of 5-N-Acetylardeemin is C28H28N4O3 . The structure of 5-N-Acetylardeemin was elucidated through detailed spectroscopic analysis .


Chemical Reactions Analysis

The chemical reactions involving 5-N-Acetylardeemin are complex and involve multiple steps . More details can be found in the referenced papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-N-Acetylardeemin include its molecular weight, density, melting point, and boiling point . More details can be found in the referenced sources.

Mechanism of Action

Target of Action

The primary target of 5-N-Acetylardeemin is the MDR-1 (P-gp) protein, which is a type of ATP-binding cassette (ABC) transporter . This protein is often overexpressed in cancer cells that have acquired multidrug resistance (MDR), and it actively pumps cytotoxic drugs out of the cell, resulting in decreased intracellular concentrations of these drugs .

Mode of Action

5-N-Acetylardeemin interacts with its target, the MDR-1 protein, by inhibiting its expression . This inhibition increases the intracellular accumulation of cytotoxic drugs in the MDR cells . As a result, 5-N-Acetylardeemin reverses the MDR activities, making the cancer cells more susceptible to the effects of chemotherapeutic agents .

Biochemical Pathways

It is known that the compound’s action is related to the function of abc transporters, such as mdr-1 . These transporters are involved in a wide variety of cellular processes, including the transport of various anticancer compounds .

Pharmacokinetics

Its ability to increase the intracellular accumulation of cytotoxic drugs suggests that it may influence the bioavailability of these drugs .

Result of Action

The action of 5-N-Acetylardeemin results in a significant reversal of adriamycin resistance in multidrug-resistant cancer cells . This is achieved through the inhibition of MDR-1 expression and the subsequent increase in intracellular accumulation of cytotoxic drugs . Importantly, 5-N-Acetylardeemin also enhances the sensitivity of parental cancer cells to chemotherapeutic agents .

Safety and Hazards

The safety data sheet for 5-N-Acetylardeemin provides information about its potential hazards . It’s important to handle this compound with care, following all safety guidelines.

properties

IUPAC Name

(1S,12R,15R,23R)-16-acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O3/c1-6-27(4,5)28-15-22-23-29-20-13-9-7-11-18(20)25(35)30(23)16(2)24(34)32(22)26(28)31(17(3)33)21-14-10-8-12-19(21)28/h6-14,16,22,26H,1,15H2,2-5H3/t16-,22+,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLQWSBGQKPGCF-YWDSKPHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N2C(CC3(C2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2N(C4=CC=CC=C43)C(=O)C)C(C)(C)C=C)C5=NC6=CC=CC=C6C(=O)N15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-N-Acetylardeemin

CAS RN

148441-26-3
Record name 5-N-Acetylardeemin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148441263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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